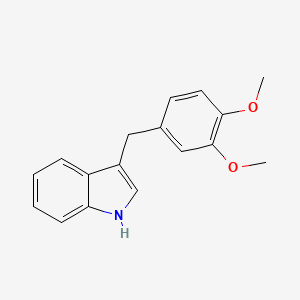![molecular formula C23H34N2O3 B5014347 N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide” is a complex organic molecule. It has been studied in the context of inhibiting butyrylcholinesterase (BChE), an enzyme whose levels and activity significantly increase in the late stages of Alzheimer’s disease .
Synthesis Analysis
The compound was synthesized and resolved into its pure enantiomers as part of a study to discover novel BChE inhibitors . The most potent stereoisomer showed a high degree of stereoselective activity .Molecular Structure Analysis
The crystal structure of human BChE in complex with this compound has been solved, revealing the binding mode and providing clues for potential optimization .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against BChE. It was found to be one of the most potent compounds identified, with an IC50 value of 21.3 nM .Mechanism of Action
Future Directions
The compound represents a promising candidate for hit-to-lead follow-up in the drug-discovery process against Alzheimer’s disease . Future research could focus on further optimization of the compound and conducting preclinical and clinical trials to evaluate its safety and efficacy in treating Alzheimer’s disease.
properties
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-4-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-18(26)9-10-23(27)25(12-13-28-2)17-19-6-5-11-24(16-19)22-14-20-7-3-4-8-21(20)15-22/h3-4,7-8,19,22H,5-6,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPUOOZXSETBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N(CCOC)CC1CCCN(C1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)
![ethyl 4-ethyl-5-methyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5014269.png)
![ethyl 1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B5014271.png)
![1-(2-bromo-4,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5014275.png)

![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)

![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5014340.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)